Eprosartan-d6 (hydrochloride)
Description
Eprosartan-d6 (hydrochloride) is a deuterium-labeled isotopologue of Eprosartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. The molecular formula of Eprosartan-d6 (hydrochloride) is C23H19D6ClN2O4S, with deuterium substitutions at six positions: the methyl-d2 group on the benzyl moiety and the 2,3,5,6 positions on the benzoic acid ring . This compound serves as an internal standard in quantitative analyses (e.g., GC- or LC-mass spectrometry) to enhance the accuracy of Eprosartan measurement in pharmacokinetic studies . Its hydrochloride salt form improves aqueous solubility, ensuring compatibility with analytical methodologies.
Properties
Molecular Formula |
C23H25ClN2O4S |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid;hydrochloride |
InChI |
InChI=1S/C23H24N2O4S.ClH/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H/b18-12+;/i7D,8D,9D,10D,15D2; |
InChI Key |
IJWHZPCODALTBX-FLACYEQPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H].Cl |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan-d6 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Eprosartan molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Eprosartan are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterated Eprosartan is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of Eprosartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Eprosartan are subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated Eprosartan is converted to its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Eprosartan-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazoles.
Scientific Research Applications
Eprosartan-d6 (hydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantification of the drug in biological systems.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new formulations and improving the efficacy of existing drugs.
Biological Research: Studying the interaction of the drug with various biological targets.
Mechanism of Action
Eprosartan-d6 (hydrochloride) exerts its effects by blocking the binding of angiotensin II to the AT1 receptor. This action leads to the relaxation of vascular smooth muscle and vasodilation, resulting in reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Analytical Method Validation : Eprosartan-d6 HCl requires rigorous validation akin to methods for Amitriptyline HCl (e.g., accuracy, solution stability) .
- Regulatory Compliance : Like Pyridoxine HCl, Eprosartan-d6 HCl must adhere to hazardous chemical regulations (e.g., OSHA standards) despite its research-only designation .
- Safety Profiles : Hydrochloride salts (e.g., Berberine HCl, Pyridoxine HCl) are generally safer than perchlorate salts (e.g., EDDP.perchlorate), which pose explosion risks .
Q & A
Basic Research Questions
Q. How can researchers validate the isotopic purity of Eprosartan-d6 (hydrochloride) using HPLC and mass spectrometry?
- Methodological Answer : Isotopic purity validation requires chromatographic separation (e.g., reversed-phase HPLC with a C18 column) coupled with high-resolution mass spectrometry (HRMS). Use deuterated internal standards to differentiate isotopic peaks. Validate peak resolution by comparing retention times and mass-to-charge ratios (m/z) between Eprosartan-d6 and non-deuterated analogs. System suitability tests should confirm a signal-to-noise ratio >10 for deuterated peaks .
Q. What analytical strategies are recommended for quantifying Eprosartan-d6 (hydrochloride) in plasma samples during pharmacokinetic studies?
- Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from biological matrices. Use a stability-indicating HPLC method with UV detection at 254 nm, validated for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>90%). Include quality controls spiked at low, medium, and high concentrations to monitor matrix effects .
Q. How should researchers design in vitro assays to distinguish deuterated Eprosartan-d6 from its non-deuterated counterpart in receptor-binding studies?
- Methodological Answer : Use competitive binding assays with angiotensin II receptor subtypes (AT1 and AT2). Prepare parallel experiments with deuterated and non-deuterated compounds to compare IC50 values. Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate assay reproducibility via triplicate measurements. Statistical analysis (e.g., ANOVA) should confirm significant differences in binding affinity, if any .
Advanced Research Questions
Q. What experimental approaches address discrepancies in Eprosartan-d6 stability data across different pH conditions?
- Methodological Answer : Conduct forced degradation studies under acidic (HCl, pH 1–3), neutral (pH 7), and alkaline (NaOH, pH 10–12) conditions. Analyze degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways. Use Arrhenius kinetics to model stability trends and reconcile conflicting data by correlating degradation rates with temperature and buffer composition .
Q. How do deuterium isotope effects influence the pharmacokinetic profile of Eprosartan-d6 compared to its non-deuterated form?
- Methodological Answer : Compare AUC, Cmax, and half-life (t1/2) in preclinical models (e.g., rats) using parallel pharmacokinetic studies. Administer equimolar doses intravenously and orally. Deuterium effects may reduce metabolic clearance due to slower C-D bond cleavage. Use compartmental modeling (e.g., non-linear mixed-effects) to quantify differences in absorption and elimination .
Q. What strategies mitigate matrix interference when quantifying Eprosartan-d6 in complex biological samples (e.g., liver homogenates)?
- Methodological Answer : Optimize sample preparation by incorporating protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup. Validate method selectivity by spiking homogenates with structurally related metabolites. Use isotope dilution mass spectrometry (ID-MS) with a 13C-labeled internal standard to correct for ion suppression/enhancement .
Q. How can researchers resolve conflicting results in Eprosartan-d6’s tissue distribution studies using radiolabeled vs. non-radiolabeled methods?
- Methodological Answer : Cross-validate methodologies by co-administering tritiated ([3H]) and deuterated forms in the same animal cohort. Compare tissue extraction efficiency (e.g., via liquid scintillation counting vs. LC-MS). Investigate potential artifacts, such as radiolabel detachment or deuterium exchange, using stability tests in simulated biological fluids .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bland-Altman plots or Deming regression to compare results from orthogonal analytical techniques (e.g., HPLC vs. LC-MS). Identify systematic biases (e.g., calibration errors) or confounding variables (e.g., light exposure during sample storage) .
- Experimental Design : Use factorial design (e.g., 2k designs) to optimize parameters like pH, temperature, and solvent ratios in synthesis or stability studies. Include negative controls (e.g., deuterium-free analogs) to isolate isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
